(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
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Overview
Description
(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid is a crucial intermediate in purine biosynthesis. It plays a vital role in the formation of DNA and RNA components like adenine and guanine . This compound holds significant value in biochemistry due to its involvement in multiple metabolic pathways and its versatile applications in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid involves several steps. The starting material is typically 5-aminoimidazole-4-carboxamide ribose, which undergoes succinylation to form the desired product . The reaction conditions often include the use of succinic anhydride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid has numerous scientific research applications:
Mechanism of Action
(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid acts as a substrate for enzymatic purine synthesis. It facilitates the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA . The compound interacts with specific enzymes in the purine biosynthesis pathway, promoting the formation of these essential nucleotides .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribose: A precursor in the synthesis of (2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid.
Adenosine monophosphate: A purine derivative synthesized using this compound.
Succinylaminoimidazolecarboxamide riboside: A related compound that appears in metabolic pathways.
Uniqueness
This compound is unique due to its role as an intermediate in purine biosynthesis and its involvement in multiple metabolic pathways . Its ability to facilitate the production of crucial nucleotide building blocks for DNA and RNA sets it apart from other similar compounds .
Properties
Molecular Formula |
C₁₃H₁₆N₄Na₂O₉ |
---|---|
Molecular Weight |
418.27 |
Synonyms |
N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic Acid Disodium Salt; SAICAR Disodium Salt; |
Origin of Product |
United States |
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